molecular formula C22H31N5O B5029298 (1R,2R)-1-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B5029298
M. Wt: 381.5 g/mol
InChI Key: ZSPICZZWPBLNBE-RTWAWAEBSA-N
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Description

(1R,2R)-1-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the piperazine and imidazole moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and imidazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(1R,2R)-1-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-1-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

(1R,2R)-1-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1R,2R)-1-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-25-11-10-24-19(25)16-26-12-14-27(15-13-26)20-17-4-2-3-5-18(17)22(21(20)28)6-8-23-9-7-22/h2-5,10-11,20-21,23,28H,6-9,12-16H2,1H3/t20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPICZZWPBLNBE-RTWAWAEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCN(CC2)C3C(C4(CCNCC4)C5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1CN2CCN(CC2)[C@H]3[C@@H](C4(CCNCC4)C5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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